![molecular formula C21H21NO4 B6180545 (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid CAS No. 1448419-08-6](/img/no-structure.png)
(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid
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Description
The compound you’re asking about seems to be a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. Fmoc is a common protecting group used in peptide synthesis. It’s characterized by the presence of a fluorenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a fluorenyl group attached through a methoxy carbonyl linkage .Chemical Reactions Analysis
In peptide synthesis, Fmoc protected amino acids are typically deprotected using a base like piperidine, which would likely be a key reaction for this compound .Physical And Chemical Properties Analysis
Detailed physical and chemical properties would depend on the specific structure of the compound. For example, Fmoc protected amino acids are typically solid at room temperature .Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with a fluorenylmethoxycarbonyl (Fmoc) derivative. The Fmoc group is then removed, and the resulting amine is coupled with a protected pyrrolidine carboxylic acid. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "4-methylpyrrolidine-3-carboxylic acid", "9H-fluorene", "methanol", "diethyl ether", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "Fmoc-Cl", "N-hydroxysuccinimide", "1-hydroxybenzotriazole", "tetrabutylammonium fluoride", "acetic acid", "dichloromethane", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group of 4-methylpyrrolidine-3-carboxylic acid with Fmoc-Cl in the presence of triethylamine and N,N-dimethylformamide to yield Fmoc-protected amine", "Alkylation of the Fmoc-protected amine with 9H-fluorene in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to yield Fmoc-protected amine derivative", "Removal of the Fmoc group from the amine derivative using tetrabutylammonium fluoride in methanol to yield amine derivative", "Coupling of the amine derivative with protected pyrrolidine carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to yield protected compound", "Removal of the protecting groups using acetic acid and dichloromethane to yield (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid", "Purification of the final product using ethyl acetate, sodium bicarbonate, sodium chloride, and water" ] } | |
CAS RN |
1448419-08-6 |
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 |
Purity |
95 |
Origin of Product |
United States |
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